2,3,5,6-Tetramethylbenzoyl chloride

Übersicht

Beschreibung

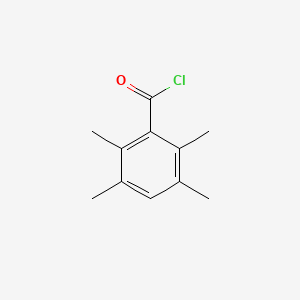

2,3,5,6-Tetramethylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with four methyl groups at the 2, 3, 5, and 6 positions. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetramethylbenzoyl chloride can be synthesized through the chlorination of 2,3,5,6-tetramethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Benzoyl chlorides undergo nucleophilic acyl substitution, reacting with alcohols, amines, and phosphines. For 2,4,6-trimethylbenzoyl chloride:

Esterification

Reacts with alcohols to form esters. In the presence of pyridine, it protects hydroxyl groups as mesitoate esters . Example:Key Data :

- High yields (e.g., 92.2% in reactions with diphenylphosphine chloride) .

- Steric hindrance from methyl groups slows kinetics but enhances selectivity for bulky nucleophiles .

Aminolysis

Reacts with amines to form amides. A study using PCl₃-mediated aminolysis of tert-butyl esters demonstrated efficient conversion to amides via in situ acid chloride formation .

Phosphine Oxide Formation

2,4,6-Trimethylbenzoyl chloride reacts with alkoxylphosphines in Arbuzov-type reactions to form acylphosphine oxides, critical in photoinitiators :Conditions :

Cyclization and Heterocycle Formation

Reactions with sodium phosphaethynolate (NaOCP) produce 1,2,4-oxadiphospholes :Key Findings :

- Intermediate acyl phosphaketenes undergo cyclization .

- Reaction monitored via ³¹P NMR, showing equilibria between intermediates .

Electrochemical Reduction

2,4,6-Trimethylbenzoyl chloride undergoes reduction at carbon cathodes in acetonitrile to form 2,4,6-trimethylbenzaldehyde and tetramers :Conditions :

- Solvent: Acetonitrile with tetraethylammonium tetrafluoroborate .

- Yield: Dependent on electrode material and potential .

Solvolysis Studies

Solvolysis rates of substituted benzoyl chlorides correlate with substituent effects. For 2,4,6-trimethylbenzoyl chloride:

| Solvent | Rate Constant (k, s⁻¹) | Mechanism |

|---|---|---|

| 90% Ethanol/Water | SN1-dominated | |

| Acetone/Water | Mixed SN1/SN2 |

Steric Effects : Methyl groups hinder nucleophilic attack, favoring SN1 pathways .

Friedel-Crafts Acylation

Despite steric hindrance, 2,4,6-trimethylbenzoyl chloride reacts with electron-rich arenes (e.g., mesitylene) under Friedel-Crafts conditions :Yield : Low (~15%) due to steric bulk .

Reactivity with Organometallics

Reacts with methyllithium to form ketones and diketones:Side Reaction :Yield : 69.4% methyl ketone, 12.2% diketone .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3,5,6-Tetramethylbenzoyl chloride is primarily used as an acylating agent in organic synthesis. It can be utilized to produce various derivatives through acylation reactions. For instance:

- Synthesis of Aromatic Compounds : It can react with phenolic compounds to form esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Formation of Benzoyl Derivatives : The compound can be transformed into benzoyl derivatives that are crucial for the development of complex organic molecules.

| Reaction Type | Product Example |

|---|---|

| Acylation with phenols | Mesitoate esters |

| Formation of benzoyl derivatives | Various pharmaceutical intermediates |

Photoinitiators in Polymer Chemistry

One of the most notable applications of this compound is its use as a photoinitiator in polymerization processes. When exposed to UV light, it generates free radicals that initiate the polymerization of unsaturated monomers. This property is particularly useful in:

- Coatings and Adhesives : It is extensively used in the production of UV-curable coatings and adhesives due to its efficiency in initiating polymerization under UV light.

- 3D Printing : The compound's ability to initiate polymerization makes it suitable for use in photopolymerizable resins for 3D printing applications.

Cosmetic Formulations

Recent studies have explored the incorporation of this compound in cosmetic formulations. Its role as an ingredient can enhance product stability and efficacy:

- Stabilizer for Active Ingredients : The compound may help stabilize active ingredients in formulations by preventing degradation.

- Photostability Enhancer : Its properties can improve the photostability of certain cosmetic products when exposed to light.

Case Study 1: Photopolymerization

In a study published by K. A. Kolesnichenko et al., this compound was evaluated as a photoinitiator for acrylate-based systems. The results demonstrated that it effectively initiated polymerization under UV light at low concentrations, leading to high conversion rates and improved mechanical properties of the resulting polymers .

Case Study 2: Cosmetic Application

A research article highlighted the use of this compound in formulating sunscreens. The study found that incorporating this compound enhanced the stability and efficacy of UV filters within the formulation . This application underscores its potential role in improving product performance in personal care items.

Wirkmechanismus

The mechanism of action of 2,3,5,6-tetramethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can further participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoyl Chloride: The parent compound without methyl substitutions.

2,4,6-Trimethylbenzoyl Chloride: A similar compound with three methyl groups.

2,3,5,6-Tetramethylbenzyl Chloride: A related compound with a benzyl chloride group instead of a benzoyl chloride group.

Uniqueness

2,3,5,6-Tetramethylbenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four methyl groups enhances its steric hindrance and influences its reactivity compared to other benzoyl chloride derivatives.

Biologische Aktivität

2,3,5,6-Tetramethylbenzoyl chloride is a chlorinated aromatic compound that has garnered attention in the field of organic synthesis and biological research. It serves as a key intermediate in the synthesis of various biologically active compounds. This article explores its biological activity, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its high reactivity due to the presence of the benzoyl chloride functional group. This reactivity allows it to participate in various chemical reactions, including esterification and acylation processes.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound's effectiveness is often assessed using MTT assays to determine cell viability after treatment.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 25 | Significant decrease in viability at 40 µM |

| 4T1 | 30 | Enhanced cytotoxicity under irradiation |

| HEK293T | 50 | Viability decreases with higher concentrations |

The mechanism of action for this compound involves interaction with cellular proteins and pathways that regulate cell proliferation and apoptosis. It has been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the molecular structure can significantly impact its cytotoxic effects. For instance:

- Substituent Variation : Changing the position or type of substituents on the benzene ring can enhance or reduce activity.

- Chirality : The presence of chiral centers can lead to different biological outcomes; certain stereoisomers may exhibit higher potency against specific cancer types.

Table 2: SAR Analysis of Analogues

| Compound | Structure Modification | IC50 (µM) | Activity Change |

|---|---|---|---|

| Original | None | 25 | Baseline |

| Analogue A | -OCH3 at position 4 | 15 | Increased activity |

| Analogue B | -Cl at position 2 | 35 | Decreased activity |

Study on Cancer Cell Lines

A study conducted by researchers investigated the effects of this compound on breast cancer cell lines (MCF-7 and 4T1). The findings indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability. Notably, when combined with light exposure (405 nm), the cytotoxic effects were amplified significantly .

Toxicological Assessment

In a separate toxicological assessment involving animal models, no adverse effects were reported at lower doses (up to 100 mg/kg). However, higher doses resulted in observable physiological changes such as weight loss and organ weight alterations . This highlights the importance of dosage in evaluating both efficacy and safety.

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOXFKOIVXMTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495274 | |

| Record name | 2,3,5,6-Tetramethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67075-69-8 | |

| Record name | 2,3,5,6-Tetramethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.